molecular formula C16H17NO3 B13958521 2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide CAS No. 63906-81-0

2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide

Cat. No.: B13958521
CAS No.: 63906-81-0
M. Wt: 271.31 g/mol
InChI Key: MMWJCCRTDOVKIH-UHFFFAOYSA-N
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Description

2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide typically involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 5-phenylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethoxy)phenol
  • 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-hydroxyethyl terephthalic acid

Uniqueness

2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound has a unique amide linkage that may contribute to its specific interactions with biological targets.

Properties

CAS No.

63906-81-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2-hydroxyethoxy)-N-methyl-5-phenylbenzamide

InChI

InChI=1S/C16H17NO3/c1-17-16(19)14-11-13(12-5-3-2-4-6-12)7-8-15(14)20-10-9-18/h2-8,11,18H,9-10H2,1H3,(H,17,19)

InChI Key

MMWJCCRTDOVKIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OCCO

Origin of Product

United States

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